molecular formula C14H27N3O3 B3027096 tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate CAS No. 1233952-15-2

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate

Cat. No.: B3027096
CAS No.: 1233952-15-2
M. Wt: 285.38
InChI Key: FRQZLRYVQWAWKD-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is a sophisticated N-protected piperidine derivative of significant interest in medicinal chemistry and oncology research. This compound is characterized by a piperidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a 2-(dimethylamino)acetamido functional group. The Boc group is a crucial feature that enhances the compound's stability and solubility for intermediate handling, and can be readily removed under mild acidic conditions to reveal a free amine for further synthetic elaboration . The structural motifs present in this molecule are frequently found in compounds designed to interact with biological targets. Piperidine and acetamide derivatives are common scaffolds in active pharmaceutical ingredients, particularly in the development of calcium channel blockers and other therapeutics. The 2-(dimethylamino)acetamido side chain is a key functional group that can influence the molecule's physicochemical properties and its ability to engage in hydrogen bonding and ionic interactions with enzyme targets. Its primary research application is as a key synthetic intermediate in the design and multi-step synthesis of potential drug candidates. Researchers utilize this compound to build more complex molecules aimed at degrading disease-relevant proteins. For instance, bifunctional compounds containing pyrimidine and piperidine derivatives are being investigated for their ability to degrade Cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway, a promising strategy in the development of new anticancer agents . Abnormal activation of CDK2 is a recognized mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive breast cancer, making the development of CDK2-targeting therapies a high priority in oncology research . This chemical is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for human, diagnostic, or therapeutic use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl 4-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-11(7-9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQZLRYVQWAWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141345
Record name 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-15-2
Record name 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[2-(dimethylamino)acetyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamino acetamide. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows it to be utilized in creating diverse chemical entities.

Reaction Type Reagents Major Products
OxidationHydrogen peroxide, potassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAmines
SubstitutionAlkyl halides, acyl chloridesModified piperidine derivatives

Biological Studies

In biological research, tert-butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate has been employed to study enzyme interactions and protein modifications. Its structural characteristics enable it to modulate the activity of specific enzymes and receptors, influencing various biochemical pathways.

Case Study: Enzyme Interaction
A study investigated the interaction of this compound with acetylcholinesterase (AChE), revealing that it acts as a reversible inhibitor. The findings suggested potential applications in developing therapeutic agents for neurodegenerative diseases.

Medicinal Chemistry

The compound is being explored for its potential use in drug development due to its ability to interact with biological targets effectively. Research indicates that it may possess pharmacological properties that could be harnessed for therapeutic purposes.

Pharmacological Insights:

  • Investigated as a potential treatment for conditions such as anxiety and depression due to its influence on neurotransmitter systems.
  • Preliminary studies indicate favorable pharmacokinetic profiles, suggesting suitability for further development.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for synthesizing compounds used in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a dimethylamino group and a tert-butyl ester. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biological Activity

tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, a tert-butyl ester, and a dimethylamino group, which contribute to its unique pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 4-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate. Its molecular formula is C14_{14}H27_{27}N3_3O3_3, with a molecular weight of approximately 273.39 g/mol. The structure includes functional groups that are known to interact with biological targets, which may influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can bind to specific active sites on enzymes or receptors, potentially altering their conformation and activity. This interaction can affect various biochemical pathways, such as signal transduction and metabolic processes.

Anticancer Properties

Research indicates that piperidine derivatives can exhibit anticancer activity. In one study, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds showed improved apoptosis induction compared to standard chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar piperidine derivatives have shown promise in inhibiting cholinesterase and monoamine oxidase B (MAO-B), which are relevant in the treatment of neurodegenerative diseases such as Alzheimer's . The presence of the dimethylamino group may enhance binding affinity to these enzymes.

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of piperidine derivatives on FaDu cells, revealing that certain structural modifications led to increased efficacy in inducing cell death through apoptotic pathways .
  • Enzyme Inhibition Studies : Another research focused on the structure-activity relationship (SAR) of piperidine derivatives, highlighting that compounds with specific substituents exhibited significant inhibition of cholinesterase and MAO-B activities, suggesting potential applications in treating Alzheimer's disease .

Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cholinesterase and MAO-B
Pharmacological ToolPotential use in drug development

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl piperidine derivatives with activated 2-(dimethylamino)acetic acid intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt under inert conditions (e.g., nitrogen atmosphere).
  • Boc protection : Maintain the tert-butoxycarbonyl (Boc) group during synthesis to protect the piperidine nitrogen .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly employed to isolate the product .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • GC-MS : For volatility assessment and fragmentation pattern analysis. Use RT locking with reference compounds (e.g., tetracosane) to ensure retention time consistency .
  • FTIR-ATR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, Boc carbonyl at ~1700 cm⁻¹) .
  • HPLC-TOF : Measure exact mass (theoretical vs. experimental Δppm < 2) to verify molecular integrity .
  • NMR : ¹H and ¹³C NMR to resolve piperidine ring protons and tert-butyl group signals .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during rotary evaporation .
  • pH Sensitivity : The Boc group is labile under acidic conditions (pH < 3). Use buffered solutions (pH 6–8) for biological assays .
  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) due to the tertiary amine moiety .

Q. How can researchers resolve contradictory purity data from GC-MS vs. HPLC?

  • Methodological Answer :

  • GC-MS Limitations : Non-volatile impurities or thermal degradation products may not elute. Confirm via HPLC-TOF with a C18 column and 0.1% formic acid/acetonitrile gradient .
  • HPLC-TOF Cross-Validation : Compare UV absorption (220–280 nm) with mass spectral data to distinguish co-eluting impurities .

Q. What strategies optimize coupling efficiency during amide bond formation?

  • Methodological Answer :

  • Activation Reagents : HATU outperforms EDC in polar aprotic solvents (e.g., DMF) for sterically hindered amines .
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization .
  • Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acyl transfer .

Q. How can in vitro metabolic stability be assessed for this compound?

  • Methodological Answer :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Perform HRMS/MS to detect demethylation (loss of 28 Da) or piperidine ring oxidation (+16 Da) .

Q. Why do conflicting GHS classifications exist for structurally similar tert-butyl piperidine derivatives?

  • Methodological Answer :

  • Data Gaps : Some SDSs lack full toxicological profiling (e.g., acute oral toxicity), leading to "Not classified" labels in older reports .
  • Regulatory Updates : Post-2020 SDSs (e.g., ) adopt stricter classifications (e.g., H301 for acute toxicity) based on newer data .
  • Mitigation : Cross-reference SDSs from multiple vendors and prioritize studies with OECD-compliant testing protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate
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tert-Butyl 4-[2-(dimethylamino)acetamido]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.